(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as indolinones, which have been shown to possess a wide range of biological activities.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
One study mentioned that certain modifications to indole derivatives can markedly increase their oral bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone in lab experiments is its ability to modulate various signaling pathways that are involved in disease processes. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the specialized knowledge and equipment required for its synthesis.
Future Directions
There are several future directions for research on (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone. One area of focus could be the development of novel synthetic methods that are more cost-effective and scalable. Another area of research could be the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves a series of chemical reactions that require specialized knowledge and equipment. The most common method for synthesizing this compound involves the condensation of 5-(pyridin-4-yl)indolin-1-amine with (1-(methylsulfonyl)piperidin-4-yl)boronic acid pinacol ester in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(1-(Methylsulfonyl)piperidin-4-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its ability to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation.
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27(25,26)22-11-6-16(7-12-22)20(24)23-13-8-18-14-17(2-3-19(18)23)15-4-9-21-10-5-15/h2-5,9-10,14,16H,6-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPIEKOQZXGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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